1-(6-Chloropyridin-3-yl)ethanethione
Description
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNS/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNQWFGCLDNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The most commonly reported synthetic approach to this compound involves the reaction of 6-chloropyridin-3-ylmethylamine with carbon disulfide in the presence of a base, typically sodium hydroxide. This reaction proceeds through the formation of an intermediate thiol or dithiocarbamate, which upon oxidation or rearrangement yields the ethanethione derivative.
- Step 1: Nucleophilic attack of 6-chloropyridin-3-ylmethylamine on carbon disulfide under basic conditions forms an intermediate dithiocarbamate.
- Step 2: Controlled oxidation or rearrangement of this intermediate leads to the formation of the ethanethione group attached to the pyridine ring.
This method allows for relatively straightforward access to the target compound with moderate to high yields depending on reaction conditions.
Industrial Production Considerations
In industrial settings, the synthesis is optimized for scale and efficiency by:
- Using continuous flow reactors to maintain consistent temperature and mixing, which improves product yield and purity.
- Careful control of reagent stoichiometry to minimize side products.
- Optimization of pH and temperature to favor the formation of the ethanethione moiety.
These process optimizations reduce waste and improve reproducibility for large-scale synthesis.
Alternative Synthetic Routes
Though the primary method involves carbon disulfide and amine precursors, alternative routes may include:
- Direct thiolation of 1-(6-chloropyridin-3-yl)ethanone using sulfurizing agents.
- Use of Lawesson’s reagent or phosphorus pentasulfide for thionation of the acetyl group on the chloropyridine ring.
However, these methods are less frequently reported and may require more rigorous reaction conditions or purification steps.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Base | Sodium hydroxide (NaOH) | Used to generate nucleophilic species |
| Solvent | Water or aqueous ethanol | Facilitates solubility of reactants |
| Temperature | 0–50 °C | Mild conditions to prevent decomposition |
| Reaction Time | 2–6 hours | Sufficient for intermediate formation |
| Oxidizing Agent | Air or mild oxidants | For conversion of thiol intermediate |
| Yield | 60–85% | Depends on scale and purity of reagents |
Detailed Research Findings
Mechanistic Insights: The reaction mechanism involves nucleophilic attack by the amine on carbon disulfide, forming a dithiocarbamate intermediate, which rearranges or is oxidized to the ethanethione compound. This is supported by spectroscopic studies showing intermediate species during the reaction course.
Optimization Studies: Research indicates that controlling the pH between 10 and 12 is critical for maximizing yield while minimizing side reactions such as polymerization or over-oxidation.
Purification: The product is typically purified by recrystallization from organic solvents or by chromatographic techniques, ensuring high purity for subsequent applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reaction of 6-chloropyridin-3-ylmethylamine with CS2 and NaOH | 6-chloropyridin-3-ylmethylamine, CS2, NaOH | 0–50 °C, aqueous or ethanol solvent, 2–6 h | Simple, good yield, scalable | Requires careful pH control, CS2 toxicity |
| Thionation of 1-(6-chloropyridin-3-yl)ethanone with Lawesson’s reagent or P2S5 | 1-(6-chloropyridin-3-yl)ethanone, Lawesson’s reagent or P2S5 | Elevated temperature, organic solvent | Direct thionation | More expensive reagents, harsher conditions |
| Continuous flow reactor adaptation | Same as above, optimized flow conditions | Controlled temperature and mixing | High reproducibility, industrial scale | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridin-3-yl)ethanethione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfone.
Reduction: The compound can be reduced to form a thiol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: this compound sulfone.
Reduction: 1-(6-Chloropyridin-3-yl)ethanethiol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)ethanethione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential use in the development of new pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(6-Chloropyridin-3-yl)ethanethione exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Key Insights :
- Imidacloprid’s nitroamide group enhances insecticidal activity but reduces water solubility compared to acetamiprid’s cyanoimine group .
- Thiacloprid’s thiazolidine ring increases hydrophobicity, favoring soil adsorption .
Pharmaceutical and Agrochemical Intermediates
Derivatives with modified functional groups exhibit diverse applications:
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
1-(6-Chloropyridin-3-yl)-3-methylthiourea
1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide
- Structure : Cyclopropane ring fused with a carboxamide group.
- Properties : >99% purity, used in pharmaceutical intermediates and medicinal chemistry .
Physicochemical Trends
- Fluorination: Trifluoroacetyl derivatives (e.g., 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone) exhibit lower boiling points and enhanced lipophilicity, favoring drug penetration .
- Thiocarbonyl vs. carbonyl : Ethanethione’s C=S group may offer stronger hydrogen-bonding interactions compared to ketones, though experimental data are needed.
Q & A
Q. What synthetic methodologies are commonly employed for 1-(6-Chloropyridin-3-yl)ethanethione, and how do reaction conditions influence yield?
The synthesis of this compound typically involves functionalization of the pyridine core, followed by thionation of a ketone precursor. For example, dynamic kinetic resolution (DKR) using flavin-dependent enzymes has been applied to synthesize chiral derivatives, such as Me-imidacloprid, under controlled conditions (e.g., temperature, solvent polarity, and catalyst loading) . Key parameters to optimize include reaction time, stoichiometry of thionating agents (e.g., Lawesson’s reagent), and purification techniques (e.g., column chromatography). Yield variations often stem from competing side reactions, necessitating precise control of anhydrous conditions and inert atmospheres.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR are critical for confirming the thioketone moiety and chloropyridine substituents.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Programs like SHELXL and visualization tools like ORTEP-III resolve crystal structures, highlighting bond angles and intermolecular interactions. For example, single-crystal studies of related compounds reveal planar geometry at the thioketone group, influencing reactivity .
Advanced Research Questions
Q. How can dynamic kinetic resolution (DKR) be applied to derivatives of this compound in asymmetric catalysis?
DKR exploits enzymatic selectivity to resolve racemic mixtures, enabling access to enantiopure intermediates. For instance, flavin-dependent monooxygenases catalyze sulfoxidation or epoxidation of thioketone derivatives, with stereochemical outcomes dependent on enzyme-substrate docking . Researchers must optimize:
- Enzyme Selection : Screen hydrolases or oxidoreductases for activity.
- Solvent Systems : Use biphasic systems to enhance enzyme stability.
- Kinetic Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess.
Q. What strategies resolve contradictions in reported reaction yields or stability data for this compound?
Discrepancies often arise from variations in:
- Purity of Starting Materials : Impurities in chloropyridine precursors can inhibit thionation.
- Environmental Factors : Moisture or oxygen exposure degrades thioketones; use glovebox techniques for sensitive steps.
- Analytical Methods : Cross-validate results using multiple techniques (e.g., NMR, LC-MS). Meta-analyses of published data, combined with replication studies, clarify inconsistencies .
Q. How do structural modifications at the thioketone group influence bioactivity or material properties?
Substituting the ethanethione moiety with acyl or urea groups (e.g., in N-acyl cyclic urea derivatives) alters electronic properties and binding affinity. For example:
- Pharmacological Studies : Thioketones act as electrophilic warheads in covalent inhibitors; modifying steric bulk can enhance target selectivity .
- Material Science : Fluorinated analogs (e.g., 6-fluoro derivatives) improve thermal stability in polymer matrices .
Methodological Considerations
Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?
- DFT Calculations : Model transition states for thioketone participation in cycloadditions or nucleophilic attacks.
- Molecular Docking : Predict enzyme-substrate interactions for biocatalytic applications .
- Crystallography Software : SHELX suite refines crystal structures, while ORTEP generates publication-quality diagrams .
Q. How to design stability studies for this compound under varying experimental conditions?
- Accelerated Degradation Tests : Expose the compound to heat, light, or humidity and monitor decomposition via TLC or HPLC.
- Spectroscopic Tracking : UV-Vis or IR spectroscopy identifies degradation products (e.g., oxidation to disulfides).
- Storage Protocols : Recommend inert atmospheres and desiccants for long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
